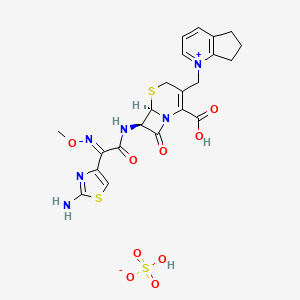![molecular formula C18H17ClN2O3 B1245397 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)
2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[(8-methyl-3,4-dihydro-2H-1-benzopyran-4-ylidene)amino]acetamide is a 1-benzopyran.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds similar to 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide. For instance, research by Mishra et al. (2014) on coumarinyl Schiff base derivatives, which are structurally related, showed potential inhibition against various bacterial strains, including gram-positive and gram-negative bacteria (Mishra et al., 2014). Another study by Al-Rifai et al. (2011) synthesized new coumarin derivatives, including those with a similar structure, which exhibited significant inhibitory activity against bacterial growth (Al-Rifai et al., 2011).
Antioxidant Activity
Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, showing that these compounds, structurally akin to 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide, exhibit significant radical scavenging abilities (Kadhum et al., 2011).
Anti-inflammatory and Anticonvulsant Activity
A study by Adsule et al. (2021) focused on substituted coumarin acetohydrazide derivatives, which showed notable anti-inflammatory and anticonvulsant activities. These findings are relevant as they highlight the potential therapeutic applications of compounds like 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide in treating inflammation and convulsions (Adsule et al., 2021).
Enzyme Inhibition
Bekircan et al. (2015) conducted a study involving the synthesis of novel heterocyclic compounds derived from related structures, which demonstrated significant lipase and α-glucosidase inhibition. This suggests the potential use of 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide in metabolic disorders involving these enzymes (Bekircan et al., 2015).
Quantum Chemical Studies
Al-Amiery et al. (2016) synthesized new coumarins and performed quantum chemical studies, providing insights into the molecular structure and orbital characteristics of these compounds. This research could be important for understanding the electronic properties of similar compounds like 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide (Al-Amiery et al., 2016).
Nonlinear Optical Properties
Research by Purandara et al. (2019) on a similar hydrazide derivative emphasized its nonlinear optical properties, suggesting potential applications in photonic and optoelectronic devices (Purandara et al., 2019).
properties
Product Name |
2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(8-methyl-2,3-dihydrochromen-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-12-5-4-6-13-15(9-10-23-18(12)13)20-21-17(22)11-24-16-8-3-2-7-14(16)19/h2-8H,9-11H2,1H3,(H,21,22)/b20-15+ |
InChI Key |
CXJXCEMGMLZVRW-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)/C(=N/NC(=O)COC3=CC=CC=C3Cl)/CCO2 |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NNC(=O)COC3=CC=CC=C3Cl)CCO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



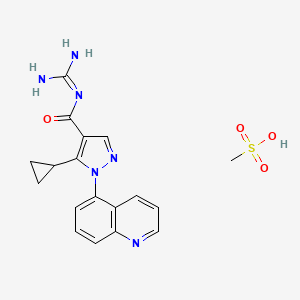
![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)
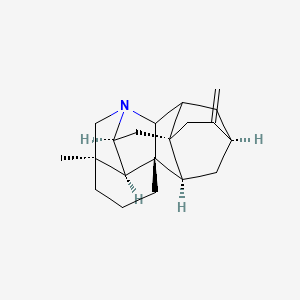
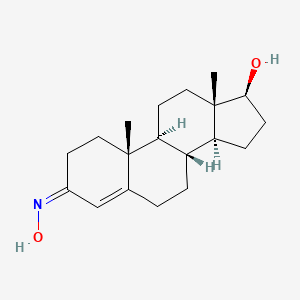
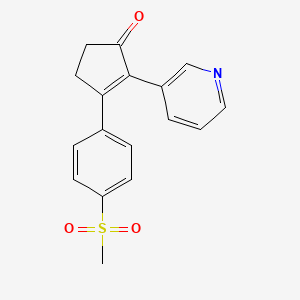
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
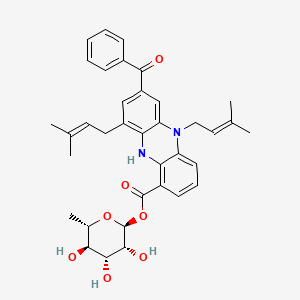
![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
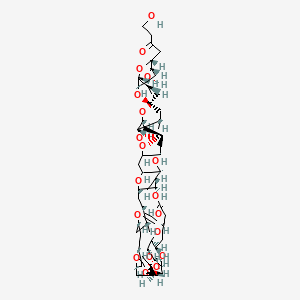
![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
